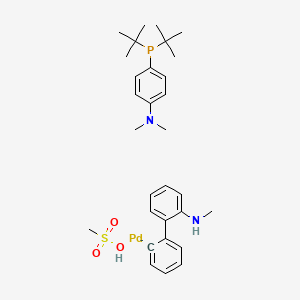
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is an organic compound with a unique structure that includes two chloromethyl groups attached to an ethanoanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the chloromethylation of 9,10-dihydro-9,10-ethanoanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives like amines or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s interactions with biological molecules may involve similar substitution reactions, potentially affecting molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
11,12-Dimethyl-9,10-dihydro-9,10-ethanoanthracene: Contains methyl groups instead of chloromethyl groups, affecting its reactivity and applications.
11,12-Dihydroxy-9,10-dihydro-9,10-ethanoanthracene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
Properties
CAS No. |
106750-89-4 |
|---|---|
Molecular Formula |
C18H16Cl2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
15,16-bis(chloromethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2 |
InChI Key |
NJOYIQFJNZGTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


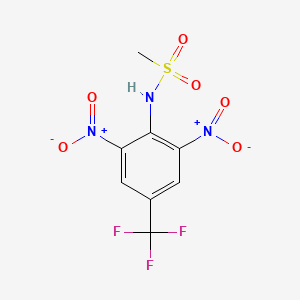
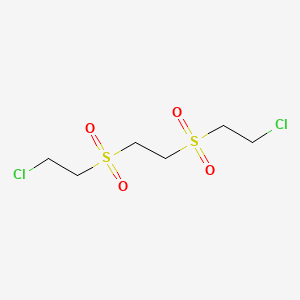
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
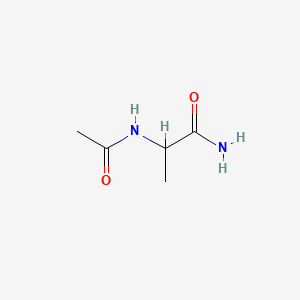

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
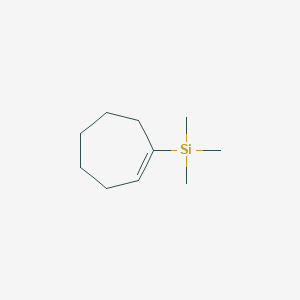
![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
